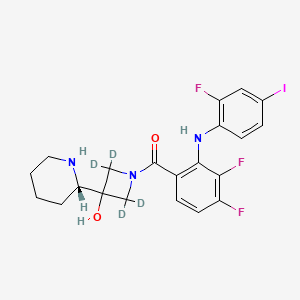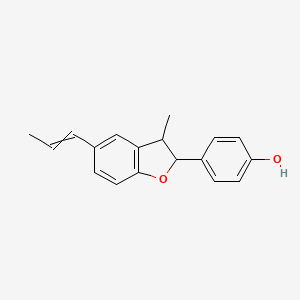
Platyphyllonol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Platyphyllonol can be synthesized through several methods. One common synthetic route involves the reduction of platyphylloside to 5-hydroxy-3-platyphyllone, which is then further reduced to centrolobol . The industrial production of this compound typically involves extraction from natural sources such as Alnus japonica .
Analyse Chemischer Reaktionen
Platyphyllonol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include centrolobol and other diarylheptanoid derivatives .
Wissenschaftliche Forschungsanwendungen
Platyphyllonol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying diarylheptanoid synthesis and reactivity. In biology, it has been investigated for its cytotoxic effects on cancer cell lines, particularly MCF-7 cells . In medicine, this compound has shown potential neuroprotective and anticonvulsant activities.
Wirkmechanismus
The mechanism of action of Platyphyllonol involves its interaction with various molecular targets and pathways. For instance, it has been shown to activate the JNK and p38 pathways in MCF-7 cells, leading to apoptosis . Its neuroprotective effects are thought to be mediated through the modulation of neurotransmitter systems and protection against excitotoxicity.
Vergleich Mit ähnlichen Verbindungen
Platyphyllonol is similar to other diarylheptanoids such as platyphylloside, centrolobol, and betulatetraol . it is unique in its specific biological activities and chemical properties. For example, while platyphylloside is known for its digestibility-reducing effects, this compound has shown significant cytotoxic and neuroprotective activities .
Eigenschaften
Molekularformel |
C19H22O4 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(5R)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one |
InChI |
InChI=1S/C19H22O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18,20-22H,5-6,11-13H2/t18-/m1/s1 |
InChI-Schlüssel |
ZBFSUZGUYFFWGY-GOSISDBHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CC[C@H](CC(=O)CCC2=CC=C(C=C2)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B12431426.png)



![2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)

![3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12431460.png)

![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)


